molecular formula C13H12BrNO2S B8755772 Ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B8755772
M. Wt: 326.21 g/mol
InChI Key: SLDGBKVXCBYSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3

InChI Key

SLDGBKVXCBYSHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromothiobenzamide (10.8 g) and ethyl 4-chloroacetoacetate (8.3 g) were dissolved in 50 ml of alcohol. The reaction was stirred and heated under reflux for 4 hours. When cooled, the crystalline solid was filtered yielding 12.2 g of product, mp 65°-70° C. When recrystallized from ether-petroleum ether, it melted 68°-70° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step One

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